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Cushing's disease, caused by an adrenocorticotropic hormone (ACTH)-secreting pituitary adenoma, results
in chronic hypercortisolism associated with significant morbidity and mortality [1] [2]. The primary
treatment goal is to normalize cortisol exposure [1]. Osilodrostat (Isturisa) is a potent, oral inhibitor of the
enzyme 11B-hydroxylase (CYP11B1), which catalyzes the final step of cortisol biosynthesis in the adrenal

glands [3] [4]. By inhibiting this enzyme, osilodrostat directly reduces cortisol production [4].

Its mechanism also explains its key safety considerations: inhibition of 113-hydroxylase can lead to an
accumulation of cortisol precursors, including 11-deoxycortisol and adrenal androgens, as well as
aldosterone precursors like 11-deoxycorticosterone (DOC) [4]. The accumulation of DOC, which has
mineralocorticoid activity, can lead to hypokalemia, hypertension, or edema. Increased androgen levels may
cause hirsutism or acne in female patients [5] [4]. Therefore, the dosing protocol must balance efficacy with

careful monitoring for these potential effects.

Dosage and Titration Protocol

The osilodrostat dosing strategy is individualized, starting with a low dose followed by gradual titration

based on urinary free cortisol levels and tolerability [3] [1] [6].

¢ Recommended Starting Dose: 2 mg twice daily (oral) [1] [5] [6].

¢ Dose Titration: After starting, the dose can be adjusted approximately every 1-2 weeks based on
efficacy (measured by mean urinary free cortisol, or mUFC) and safety/tolerability [1] [5].

e Dose Escalation Sequence: Available dosage strengths allow for titration through the following
sequence: 2mg - 5mg - 10 mg - 20 mg - 30 mg, all taken twice daily [1] [6].

¢ Maximum Dose: 30 mg twice daily (60 mg total daily dose) [5] [6].
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e Long-Term Dosing: In a large pooled analysis, the median average dose per patient was 6.8
mg/day, and many patients were able to have their dose decreased over the long term while
maintaining mUFC control [3].

The following workflow diagram illustrates the core dose titration protocol based on mUFC monitoring and

clinical response.
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Manage Adverse Events
(Dose reduction/interruption,
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Click to download full resolution via product page

Figure 1: Osilodrostat Dose Titration Clinical Workflow. This diagram outlines the decision-making process
for initiating and adjusting osilodrostat therapy based on efficacy (mUFC levels) and safety assessments.

mUFC: mean Urinary Free Cortisol; ULN: Upper Limit of Normal.

Efficacy Data from Clinical Trials
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Robust efficacy data for esilodrestat comes from the Phase III LINC 3 and LINC 4 trials and a large pooled
analysis of LINC 2, 3, and 4 studies [3] [1].

Key Efficacy Endpoints from Clinical Trials

) . Time to First
Primary Endpoint Key Secondary

Study Patient Population . mUFC
Result Endpoint Result
Control
LINC 4 73 adults with Cushing's ~ 77% achieved mUFC  81% achieved Not specified
(Phase Ill) disease, mUFC >1.3x < ULN at week 12 mUFC < ULN at
[1] ULN (vs. 8% with placebo) week 36
LINC 3 137 adults with 86% maintained 66.7% maintained Not specified
(Phase Ill) persistent/recurrent or mUFC control after complete
[5] de novo Cushing's 8-week randomized response in
disease withdrawal (vs. 29% extension (median
on placebo) ~87 weeks)
Pooled 229 patients treated with mUFC control - Median: 35
Analysis osilodrostat achieved within 4-12 days (longer
(LINC weeks in most with higher
2,3,4) [3] patients, sustained baseline
long-term mUFC)

The data demonstrates that osilodrestat leads to rapid and sustained cortisol control in a majority of
patients. The median time to first mUFC control was 35 days in the pooled analysis [3]. The most common
dose at which patients first achieved mUFC control was 4 mg/day, though the median dose was 10 mg/day,

indicating a need for individualized titration [3].

Safety and Tolerability Profile

Osilodrostat's safety profile is characterized by manageable adverse events, with most occurring more

frequently during the initial dose titration phase [3].

Common Adverse Events and Monitoring Requirements
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Most Common
Adverse Events
(AES)

Category

Serious | Mechanism-
Based AEs

Recommended
Monitoring

General AEs Decreased appetite,
nausea, arthralgia,
headache, fatigue [1]

[5]

Mechanism- Hirsutism, acne (due to
Based AEs androgen precursor

accumulation) [5] [4]
Cardiac AEs -

Discontinuations -

Adrenal insufficiency (can
occur at any time) [3] [5]

Hypokalemia,
hypertension, edema (due
to mineralocorticoid
excess) [5] [4]

QTc interval prolongation

[5] [4]

16.2% (37/229)
discontinued due to AEs in
pooled analysis [3]

Regular assessment of
clinical symptoms

Serum electrolytes,
blood pressure

ECG at baseline, after
dose initiation, and as
clinically needed [4]

Adverse events are generally manageable through dose reduction, temporary interruption, or

concomitant medication (e.g.,

supplementation for hypokalemia) [3] [5].

glucocorticoid

replacement for

adrenal

insufficiency, potassium

Laboratory Monitoring and Assessment Protocol

A rigorous monitoring protocol is essential for the safe and effective use of osilodrostat.

e Efficacy Monitoring

o Primary Biomarker: 24-hour urinary free cortisol (mUFC). Collect 2-3 samples for

calculation at each assessment [1].

o Frequency: During initial titration, assess mUFC every 1-2 weeks. Once stable, the interval can

be extended to every 1-2 months [3] [4].

e Safety Monitoring
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o Electrolytes: Monitor serum potassium and magnesium regularly, especially after dose
changes [6] [4].

o Adrenal Function: Assess for signs/symptoms of hypocortisolism (nhausea, vomiting, fatigue,
hypotension). Measure morning serum or plasma cortisol if adrenal insufficiency is suspected
[5].

o Other Hormones: Monitor for signs of androgen excess (e.g., hirsutism, acne) in female
patients [5].

e Cardiac Monitoring

o Perform an ECG at baseline to assess QTc interval [4].

o Repeat ECG after initiation of therapy (within one week) and after any significant dose increase
[4].

o Correct hypokalemia and hypomagnesemia before initiating therapy [6].

Special Population Considerations

Dosing and monitoring should be adjusted for the following populations:

e Hepatic Impairment:
o Mild (Child-Pugh A): No dose adjustment needed.
o Moderate (Child-Pugh B): Recommended starting dose is 1 mg twice daily.
o Severe (Child-Pugh C): Recommended starting dose is 1 mg once daily in the evening [5]

[4].
¢ Renal Impairment: No dose adjustment is required for patients with renal impairment [5].
¢ Asian Patients: A lower starting dose of 1 mg twice daily is recommended due to higher drug

exposure in this population [5].

Conclusion

Osilodrostat represents a significant advancement in the medical management of Cushing's disease. The
presented application notes outline a robust, evidence-based protocol for its use. Successful treatment hinges
on a structured, individualized dose titration strategy, guided by regular mUFC monitoring and vigilant
safety assessments to manage mechanism-based adverse events. The clinical trial data confirm that this
approach enables rapid and sustained cortisol control in most patients, offering a viable long-term therapeutic

option.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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